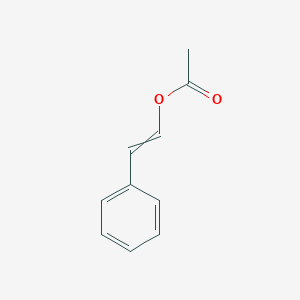

2-Phenylvinyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

10521-96-7 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

[(E)-2-phenylethenyl] acetate |

InChI |

InChI=1S/C10H10O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ |

InChI Key |

FMFHUEMLVAIBFI-BQYQJAHWSA-N |

SMILES |

CC(=O)OC=CC1=CC=CC=C1 |

Isomeric SMILES |

CC(=O)O/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CC(=O)OC=CC1=CC=CC=C1 |

Other CAS No. |

1566-67-2 10521-96-7 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylvinyl Acetate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 2-phenylvinyl acetate (B1210297) molecule in a highly convergent manner, often by forming the ester or the vinyl group as the key bond-forming step.

Esterification and transesterification are fundamental reactions in organic chemistry for the synthesis of esters. In the context of vinyl esters, these reactions often employ activated substrates to overcome the thermodynamic hurdles associated with the instability of vinyl alcohol.

Transesterification using vinyl acetate as an acyl donor is a particularly effective strategy. The reactivity of vinyl acetate is greater than that of simple alkyl esters. researchgate.net In this process, a catalyst facilitates the transfer of the acetyl group to an alcohol. The co-product, vinyl alcohol, rapidly and irreversibly tautomerizes to acetaldehyde, which drives the reaction equilibrium toward the formation of the desired vinyl ester product. researchgate.net While this method is widely used for various alcohols, its direct application to generate 2-phenylvinyl acetate would conceptually involve the use of the unstable 2-phenylvinyl alcohol.

A more practical approach is the transvinylation reaction, where a carboxylic acid is reacted with vinyl acetate in the presence of a transition metal catalyst. Various catalytic systems, including those based on palladium and ruthenium, have been shown to be effective for the transvinylation of carboxylic acids. researchgate.netresearchgate.net For instance, palladium(II) acetate has been used to catalyze the transvinylation of dicarboxylic acids with vinyl acetate. researchgate.net Ruthenium complexes have also been proposed as effective catalysts for transvinylation, proceeding through a mechanism analogous to palladium-catalyzed pathways. researchgate.netpatexia.com Organocatalytic methods, for example using 1,4-diazabicyclo[2.2.2]octane (DABCO), have also been developed for the transesterification of phenols with vinyl acetate, offering a metal-free alternative. rsc.org

Table 1: Catalysts in Transesterification and Transvinylation Reactions

| Catalyst Type | Specific Catalyst Example(s) | Substrate(s) | Reaction Type | Reference(s) |

|---|---|---|---|---|

| Palladium | Palladium(II) acetate, [Pyridine]₂•Pd(OAc)₂ | Dicarboxylic acids, Vinyl acetate | Transvinylation | researchgate.netresearchgate.net |

| Ruthenium | Triruthenium dodecacarbonyl | Carboxylic acids, Vinyl acetate | Transvinylation | researchgate.netpatexia.com |

| Organocatalyst | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Phenols, Vinyl acetate | Transesterification | rsc.org |

| Biocatalyst | Lipases (e.g., Novozym® 435) | Alcohols, Vinyl acetate | Transesterification | nih.govresearchgate.net |

Olefination reactions provide a powerful means of forming the carbon-carbon double bond of the vinyl group. The Wittig reaction is a cornerstone of olefination chemistry, involving the reaction of a phosphorus ylide with an aldehyde or ketone. mnstate.edunih.gov A plausible, though not widely documented, route to this compound could involve the reaction of benzaldehyde (B42025) with an acetyl-substituted phosphorus ylide, such as (acetylmethylene)triphenylphosphorane. This would directly form the carbon skeleton and the double bond of the target molecule. masterorganicchemistry.comudel.edu

Modern transition-metal-catalyzed vinylation reactions offer sophisticated alternatives. Palladium-catalyzed Heck-type reactions, for instance, are used to form styrenes by coupling arylboronic acids with vinyl acetate. nih.gov While the primary product in this specific case is styrene (B11656) (formed via arylation of an ethylene (B1197577) intermediate generated from vinyl acetate), the methodology underscores the utility of palladium catalysis in forging aryl-vinyl bonds. nih.gov Ruthenium catalysts are also employed in various olefination and cross-coupling reactions, such as the synthesis of functionalized vinyl boronates via olefin cross-metathesis and the oxidative cross-coupling of activated olefins with vinyl boronates to produce dienes. nih.govorganic-chemistry.org These advanced catalytic systems represent potential, powerful tools for constructing the 2-phenylvinyl moiety from various precursors.

Synthesis through Precursor Functionalization and Transformation

These synthetic routes involve the modification of readily available precursors that already contain a significant portion of the target molecule's structure.

One of the most direct and common methods for synthesizing this compound is through the formation of an enol acetate from its corresponding carbonyl compound, phenylacetaldehyde (B1677652). wikipedia.orgnih.gov Enol acetates are versatile intermediates in organic synthesis and can be prepared from ketones and aldehydes through various methods. researchgate.netnih.govthieme-connect.com

The reaction typically involves treating phenylacetaldehyde with an acetylating agent such as acetic anhydride (B1165640) or isopropenyl acetate, often in the presence of an acid or base catalyst. reddit.com Acid catalysis, for instance with p-toluenesulfonic acid (p-TsOH), facilitates the formation of the enol, which is then trapped by the acetylating agent. Base-mediated conditions can also be employed, which proceed via the formation of an enolate that subsequently undergoes O-acylation. The choice of conditions can be crucial, as C-acylation can be a competing side reaction. reddit.com The use of isopropenyl acetate is advantageous as the acetone (B3395972) byproduct is volatile and can be easily removed, driving the equilibrium towards the enol acetate product.

Table 2: Synthesis of Enol Acetates from Carbonyl Compounds

| Carbonyl Precursor | Acetylating Agent | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Phenylacetaldehyde | Acetic Anhydride | Acid (e.g., p-TsOH) or Base | Enol Acetate | wikipedia.orgreddit.com |

| Phenylacetaldehyde | Isopropenyl Acetate | Acid (e.g., p-TsOH) | Enol Acetate | reddit.com |

| General Ketones | Acetic Anhydride | Perchloric acid | Enol Acetate | researchgate.net |

| General Ketones | Isopropenyl Acetate | Lipase (B570770) / Organic Base | Aldol Products via Enol Acetate | researchgate.net |

Phenylacetylene (B144264) serves as a valuable precursor for the synthesis of this compound through the addition of acetic acid across the carbon-carbon triple bond (hydroacetoxylation). wikipedia.orgsciencemadness.org This transformation requires catalytic activation to control the regioselectivity and stereoselectivity of the addition.

Modern catalytic systems have been developed to address the limitations of older methods that often used toxic mercury salts. A highly effective approach involves the use of earth-abundant cobalt catalysts. A catalyst generated in situ from Co(BF₄)₂, a tridentate phosphine (B1218219) ligand, and zinc has been shown to catalyze the highly regio- and stereoselective hydro-oxycarbonylation of terminal alkynes with carboxylic acids, producing enol esters in high yields under mild conditions. organic-chemistry.org This method favors the Markovnikov addition product, which, in the case of phenylacetylene and acetic acid, would yield 1-phenylvinyl acetate. To obtain the desired this compound (the anti-Markovnikov product), alternative catalytic systems or substrates would be required. Gold catalysts are also known to promote the hydroacylation of phenylacetylene, highlighting the utility of π-acidic metals in activating the alkyne bond. researchgate.net

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Several strategies are applicable to the synthesis of this compound.

Biocatalysis, particularly the use of enzymes, offers a sustainable alternative to traditional chemical methods. Lipases, such as the immobilized Candida antarctica lipase B (Novozym® 435), are widely used to catalyze esterification and transesterification reactions under mild conditions. nih.govnih.gov The enzymatic transesterification of alcohols with vinyl acetate is a well-established green process, often performed in solvent-free systems or in aqueous media, thereby reducing the use of volatile organic compounds. researchgate.netrsc.org This approach benefits from high selectivity and the generation of minimal waste.

The replacement of hazardous and precious metal catalysts with more environmentally benign alternatives is another key aspect of green synthesis. Organocatalysis, which uses small organic molecules to accelerate reactions, provides a metal-free option for transesterification reactions. researchgate.netrsc.org Furthermore, the development of catalysts based on earth-abundant and less toxic metals, such as cobalt, for reactions like alkyne hydroacetoxylation, represents a significant step towards more sustainable chemical production compared to methods relying on mercury, palladium, or gold. organic-chemistry.org

Electrochemical Synthesis for Enhanced Selectivity

Electrochemical methods present a green and efficient alternative for the synthesis of this compound derivatives, offering high selectivity and avoiding the need for stoichiometric chemical oxidants. scirp.orgd-nb.infonih.gov A notable example is the electrochemical vicinal oxyazidation of α-arylvinyl acetates to produce α-azidoketones. scirp.orgd-nb.infonih.gov

This process typically involves the electrolysis of a solution containing the α-arylvinyl acetate, such as 1-phenylvinyl acetate, and an azide (B81097) source, like azidotrimethylsilane (B126382) (TMSN₃), in an undivided electrochemical cell. d-nb.infonih.gov The reaction is carried out under a constant cell potential, utilizing a carbon cloth anode and a platinum cathode. d-nb.infonih.gov The selectivity of this transformation is noteworthy, leading to the formation of the desired α-azidoketone with good yields. For instance, the electrolysis of 1-phenylvinyl acetate under these conditions yields 2-azido-1-phenylethan-1-one. d-nb.infonih.gov

The proposed mechanism for this reaction involves the anodic oxidation of the enol acetate to form a radical cation intermediate. This intermediate is then intercepted by the azide source to form a benzyl (B1604629) radical, which is further oxidized at the anode to an oxocarbenium ion. Finally, this intermediate reacts with water to yield the α-azidoketone product. nih.gov

The substrate scope of this electrochemical oxyazidation has been investigated, demonstrating its applicability to a range of α-arylvinyl acetates with various substituents on the aromatic ring. nih.gov This method provides a versatile and environmentally friendly route to functionalized derivatives of this compound.

Table 1: Electrochemical Vicinal Oxyazidation of 1-Phenylvinyl Acetate d-nb.infonih.gov

| Entry | Reactant | Reagent | Electrolyte | Solvent | Cell Type | Anode | Cathode | Potential (V) | Yield (%) |

| 1 | 1-Phenylvinyl acetate | TMSN₃ | n-Bu₄NPF₆ | MeCN/H₂O | Undivided | Carbon cloth | Platinum | 2.3 | 68 |

Biocatalytic Approaches for Asymmetric Synthesis

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral derivatives of this compound, primarily through enzymatic kinetic resolution of racemic alcohols. scirp.orgnih.govmdpi.com Lipases are the most commonly employed biocatalysts for this purpose, demonstrating high enantioselectivity in the acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. mdpi.comscielo.br

A widely used lipase for this transformation is Novozym 435, an immobilized form of Candida antarctica lipase B. scirp.orgnih.govnih.govmdpi.com The kinetic resolution of racemic 1-phenylethanol (B42297) is a well-studied example, where vinyl acetate serves as the acyl donor. scirp.orgnih.govmdpi.com The reaction is typically carried out in an organic solvent, such as n-hexane, at a specific temperature to optimize both the reaction rate and the enantioselectivity. scirp.orgnih.gov

The optimization of reaction parameters, including the choice of lipase, acyl donor, solvent, temperature, and substrate concentration, is crucial for achieving high enantioselectivity and yield. scirp.orgnih.gov For instance, studies have shown that Novozym 435 in n-hexane with vinyl acetate as the acyl donor provides excellent results for the kinetic resolution of 1-phenylethanol. scirp.org

Table 2: Biocatalytic Kinetic Resolution of (R,S)-1-Phenylethanol scirp.orgnih.gov

| Lipase | Acyl Donor | Solvent | Temperature (°C) | Substrate Concentration (mM) | Biocatalyst Loading (mg/mL) | Reaction Time (h) | Conversion (%) | Product Enantiomeric Excess (ee_p %) |

| Novozym 435 | Vinyl acetate | n-hexane | 42 | 240 | 11 | 1.25 | ~50 | >99 ((R)-1-phenylethyl acetate) |

| Burkholderia cepacia lipase | Vinyl acetate | n-heptane/[EMIM][BF₄] | Not specified | 0.08 M | Not specified | 168 | 40.8 | 98.9 ((R)-1-phenylethyl acetate) |

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of derivatives of this compound is of great interest for the preparation of enantiomerically pure compounds that can serve as chiral building blocks in organic synthesis. magtech.com.cnrochester.edu Both biocatalytic and chemocatalytic methods have been developed to achieve high levels of stereocontrol.

As discussed in the previous section, enzymatic kinetic resolution is a prominent biocatalytic strategy for obtaining chiral acetates from racemic alcohols. scirp.orgnih.govmdpi.comscielo.br This method relies on the ability of lipases to selectively acylate one enantiomer, leading to a mixture of an enantioenriched acetate and the unreacted enantioenriched alcohol. scielo.br

In addition to kinetic resolution, other biocatalytic approaches have been explored. For example, a dehaloperoxidase from Amphitrite ornata has been repurposed to catalyze the asymmetric cyclopropanation of 1-phenylvinyl acetate derivatives with ethyl diazoacetate. rochester.edu This enzymatic transformation yields chiral cyclopropanol (B106826) esters with high diastereoselectivity and enantioselectivity. The study demonstrated that various substituted 1-phenylvinyl acetates can be efficiently converted into the corresponding cyclopropanation products. rochester.edu

Chemocatalytic methods have also been successfully applied to the stereoselective synthesis of derivatives of this compound. The catalytic asymmetric hydrogenation of trisubstituted enol esters, including α-alkyl-β-arylvinyl acetates, using rhodium catalysts with chiral phosphine-phosphite (P-OP) ligands has been reported. acs.org This method allows for the preparation of chiral saturated esters, which are precursors to synthetically important chiral nonfunctionalized alcohols. The modular nature of the P-OP ligands enables the screening of catalysts to achieve high enantioselectivities for a range of substrates. acs.org For instance, the hydrogenation of α-methyl-β-phenylvinyl acetate can be tuned to yield the corresponding chiral saturated acetate with high enantiomeric excess.

Table 3: Stereoselective Synthesis of this compound Derivatives

| Method | Substrate | Catalyst/Enzyme | Reagent | Product Type | Stereoselectivity |

| Enzymatic Kinetic Resolution | (R,S)-1-Phenylethanol | Novozym 435 | Vinyl acetate | Chiral acetate | >99% ee for (R)-1-phenylethyl acetate |

| Biocatalytic Cyclopropanation | 1-Phenylvinyl acetate derivatives | Engineered Dehaloperoxidase | Ethyl diazoacetate | Chiral cyclopropanol esters | Up to 99.5:0.5 dr and er |

| Asymmetric Hydrogenation | α-Alkyl-β-arylvinyl acetates | Rh/(P-OP) catalyst | H₂ | Chiral saturated acetates | 92-98% ee |

Reaction Mechanisms and Mechanistic Investigations Involving 2 Phenylvinyl Acetate

Electrophilic and Nucleophilic Addition Mechanisms

The carbon-carbon double bond in 2-phenylvinyl acetate (B1210297) is the primary site for addition reactions. The course of these reactions is heavily influenced by the electronic properties of the adjacent phenyl and acetate groups.

Electrophilic Addition: In an electrophilic addition reaction, an electrophile attacks the electron-rich π-bond of the alkene. researchgate.net This process typically proceeds in two steps: the initial attack by the electrophile to form a carbocation intermediate, followed by the capture of this intermediate by a nucleophile. researchgate.net For 2-phenylvinyl acetate, the addition of an electrophile (E⁺) can lead to two potential carbocation intermediates. The regioselectivity of the reaction is determined by the relative stability of these intermediates.

The attack of the electrophile at the carbon atom furthest from the phenyl group results in a benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized over the benzene (B151609) ring. The alternative, a carbocation adjacent to the acetate group, would be destabilized by the electron-withdrawing nature of the carbonyl group. Consequently, electrophilic additions to this compound are expected to proceed exclusively through the more stable benzylic carbocation intermediate, following Markovnikov's rule. researchgate.net The subsequent attack by a nucleophile (Nu⁻) on this carbocation yields the final addition product. acs.org

Nucleophilic Addition: While alkenes are typically electron-rich and react with electrophiles, nucleophilic addition to the double bond can occur if the alkene is substituted with strong electron-withdrawing groups. In this compound, the acetate group has a modest electron-withdrawing effect, but it is generally not sufficient to activate the double bond for direct attack by most nucleophiles under standard conditions. Nucleophilic attack is far more likely to occur at the electrophilic carbonyl carbon of the acetate group, which would lead to substitution or hydrolysis of the ester rather than addition to the vinyl group. atlantis-press.comcore.ac.uk Therefore, direct nucleophilic addition across the C=C bond is not a characteristic reaction pathway for this compound.

Radical Reaction Pathways

This compound, as a derivative of styrene (B11656), is a competent substrate for radical reactions. The phenyl group provides stability to adjacent radical intermediates, facilitating various transformations.

An environmentally friendly and efficient method for the vicinal oxyazidation of α-arylvinyl acetates, a class of compounds including this compound, has been developed using electrosynthesis. researchgate.netresearchgate.net This process converts the vinyl acetate into a valuable α-azidoketone without the need for chemical oxidants. researchgate.net

The reaction is typically carried out in an undivided electrochemical cell with a carbon cloth anode and a platinum cathode, using azidotrimethylsilane (B126382) (TMSN₃) as the azide (B81097) source. acs.org The proposed mechanism proceeds through the following key steps: researchgate.netacs.org

Anodic Oxidation: The enol acetate substrate undergoes oxidation at the anode to form a radical cation intermediate.

Nucleophilic Attack: The radical cation is intercepted by azidotrimethylsilane. This results in the formation of a new carbon-azide bond and a stabilized benzyl (B1604629) radical intermediate.

Second Oxidation: The benzyl radical is subsequently oxidized at the anode to form a corresponding oxocarbenium ion.

Hydrolysis: The oxocarbenium ion is highly electrophilic and reacts with water present in the reaction medium to yield the final α-azidoketone product.

Cyclic voltammetry studies on the related 1-phenylvinyl acetate show an oxidation peak for the vinyl acetate moiety, confirming its role in initiating the electrochemical process. acs.org The reaction is sensitive to conditions, with optimal yields depending on the cell potential, solvent, and electrolyte used.

| Entry | Variation from Standard Conditions | Yield (%) |

|---|---|---|

| 1 | None (Ecell = 2.3 V, Carbon anode, Pt cathode, n-Bu₄NPF₆, MeCN, H₂O) | 68 |

| 2 | No electric current | 0 |

| 3 | No electrolyte (n-Bu₄NPF₆) | Low Yield |

Radical-mediated difunctionalization reactions allow for the simultaneous introduction of two new functional groups across the double bond. For styrene derivatives, these reactions often proceed via a mechanism involving the addition of a radical to the double bond to form a stable benzylic radical. core.ac.uk

In a process mediated by photoredox catalysis, acyl radicals can be generated from aldehydes and added to styrenes. The resulting benzylic radical intermediate is then oxidized by the photocatalyst to a carbocation. This carbocation can be trapped by a nucleophile, such as an N-alkylindole, to complete the difunctionalization. researchgate.net This pathway effectively creates a new carbon-carbon and a new carbon-nucleophile bond. The stability of the benzylic radical and the subsequent carbocation intermediate are crucial for the success of such transformations. researchgate.net While not specifically demonstrated on this compound, its structural similarity to styrene suggests it would be a viable substrate for similar radical-mediated difunctionalization processes.

Elimination Reactions and Pyrolysis Mechanisms

Heating acetate esters can induce elimination of acetic acid, a reaction known as pyrolysis. This process is a common synthetic method for generating alkenes.

The gas-phase thermal decomposition of acetate esters, including those structurally similar to this compound, typically proceeds through a concerted, unimolecular elimination mechanism (Eᵢ). researchgate.net Computational studies on the pyrolysis of 1-phenylethyl acetate, a structural isomer, show that the reaction proceeds via a six-membered cyclic transition state to yield styrene and acetic acid. researchgate.net This mechanism involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen of the acetate, with simultaneous cleavage of the C-O and C-H bonds and formation of the C=C double bond and the O-H bond of acetic acid. researchgate.net

This type of concerted reaction is characteristic of the pyrolysis of many esters and avoids the formation of high-energy ionic intermediates. The kinetics of the reaction are first-order, and the activation parameters can be determined experimentally or through computational modeling. For the decomposition of 1-phenylethyl acetate, density functional theory (DFT) calculations have been used to determine these parameters.

| Parameter | Value |

|---|---|

| Activation Energy (Eₐ) | 193.97 kJ/mol |

| Pre-exponential Factor (log A, s⁻¹) | 12.7 |

| Rate Constant (k, s⁻¹) | 4.19 x 10⁻⁴ |

| Gibbs Free Energy of Activation (ΔG‡) | 186.27 kJ/mol |

The pyrolysis of poly(vinyl acetate) also proceeds via the elimination of acetic acid as the first major degradation step, which occurs through a similar six-membered transition state mechanism. acs.org This deacetylation leads to the formation of a polyene structure. researchgate.net

For simple esters like this compound, the primary thermal reaction is the clean elimination of acetic acid to form phenylacetylene (B144264). The concerted nature of the Eᵢ mechanism through a highly ordered cyclic transition state generally precludes the occurrence of significant molecular rearrangements of the carbon skeleton prior to or during the elimination process. While rearrangements are known in the pyrolysis of more complex molecules, such as the 1,3-rearrangement of linalyl acetate, this is not a typical pathway for styrenyl-type acetates. researchgate.net Any subsequent rearrangements would likely involve the initial product, phenylacetylene, under more forcing conditions, rather than being an integral part of the elimination mechanism itself.

Transition Metal-Catalyzed Reaction Mechanisms Involving this compound

The versatility of this compound as a reactant in organic synthesis is significantly enhanced by transition metal catalysis. Various metals, including palladium, rhodium, ruthenium, and copper, can activate the molecule in distinct ways, leading to a diverse range of products. The following sections delve into the proposed mechanistic pathways for reactions catalyzed by these metals.

Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium catalysts are widely employed for carbon-carbon bond formation, and their reactions involving vinyl acetates follow a well-established mechanistic cycle. tu-darmstadt.de For this compound, a typical palladium(0)-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, proceeds through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. tu-darmstadt.de

The catalytic cycle generally begins with the oxidative addition of an organic halide (R-X) to a palladium(0) complex, forming a palladium(II) intermediate. tu-darmstadt.de However, when using vinyl acetates, an alternative activation can occur. One proposed mechanism involves the direct coupling of an alkene (like ethylene (B1197577) in vinyl acetate synthesis) with a chemisorbed acetate on the palladium surface. researchgate.net This forms an acetoxyethyl-palladium intermediate, which then undergoes β-hydride elimination to yield the vinyl acetate product. researchgate.net

In a cross-coupling context with this compound, the cycle would commence with the oxidative addition of the palladium(0) catalyst to an aryl or vinyl halide/triflate (Ar-X), generating a Pd(II)-aryl species. The subsequent step is transmetalation, where the vinyl group from a vinylboronic acid or vinylstannane would typically transfer to the palladium center. tu-darmstadt.deresearchgate.net In the case of using this compound as the coupling partner, it can react via activation of the C-O bond. The proposed mechanism involves oxidative addition of the allylic acetate C-O bond to the palladium(0) catalyst. researchgate.net This is followed by transmetalation with an organometallic reagent (e.g., organostannane) and subsequent reductive elimination to afford the cross-coupled product. researchgate.net This process allows for the formation of new C-C bonds with high efficiency. researchgate.netnih.gov

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description | Intermediate Species |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-X or C-OAc bond of the substrate. | Organopalladium(II) complex |

| Transmetalation | An organic group is transferred from an organometallic reagent to the Pd(II) center. | Di-organopalladium(II) complex |

| Reductive Elimination | The two organic groups on the Pd(II) center are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst. | Pd(0) complex and coupled product |

This table outlines the fundamental steps in a typical palladium-catalyzed cross-coupling cycle.

Rhodium-Catalyzed Oxidative Annulation Mechanisms

Rhodium catalysts are particularly effective in mediating C-H activation and annulation reactions, where this compound can serve as a versatile building block. In many Rh(III)-catalyzed reactions, vinyl esters like this compound function as an acetylene (B1199291) equivalent, enabling the synthesis of various heterocyclic structures such as isoquinolones. google.comicheme.org

The catalytic cycle typically begins with the coordination of a directing group on the aromatic substrate to the Rh(III) center. This is followed by a directed C-H activation step, forming a five-membered rhodacycle intermediate. organic-chemistry.orgaiche.org The this compound molecule then coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond. organic-chemistry.org

Following the insertion, the mechanism can proceed through different pathways. One possibility is a β-hydride elimination, which can be either a syn-OAc/H elimination or a syn-Rh/H elimination. organic-chemistry.org Subsequent reductive elimination releases the annulated product and regenerates a Rh(I) species. The Rh(I) is then re-oxidized to Rh(III) by an oxidant present in the reaction mixture, completing the catalytic cycle. The use of substrates like benzoyl hydroxamic acids can be advantageous as they act as both a directing group and an internal oxidant, which can lead to milder reaction conditions. icheme.org

Table 2: Plausible Steps in Rhodium-Catalyzed Annulation with this compound

| Step | Description | Intermediate Species |

| C-H Activation | Directed C-H bond cleavage on the aromatic substrate forms a rhodacycle. | Five-membered rhodacycle |

| Migratory Insertion | Coordination and insertion of the this compound double bond into the Rh-C bond. | Seven-membered rhodacycle |

| β-Acetate Elimination | Elimination of the acetate group to form a new C-C bond and a vinyl-rhodium species. | Vinyl-rhodium complex |

| Reductive Elimination | Formation of the final heterocyclic product and a Rh(I) species. | Rh(I) complex |

| Re-oxidation | The active Rh(III) catalyst is regenerated by an oxidant. | Rh(III) complex |

This table illustrates a potential mechanistic pathway for the rhodium-catalyzed annulation using this compound as an acetylene equivalent.

Ruthenium-Catalyzed Difunctionalization Mechanisms

Ruthenium catalysts offer unique reactivity for the difunctionalization of alkenes, including vinyl derivatives like this compound. These reactions allow for the simultaneous introduction of two new functional groups across the double bond. While specific mechanisms for this compound are not extensively detailed, plausible pathways can be inferred from related systems.

One possible mechanism involves the formation of a ruthenacycle intermediate after the coordination of the alkene. Alternatively, radical pathways are often implicated in ruthenium-catalyzed transformations. A catalytic cycle could be initiated by the generation of a radical species which then adds to the double bond of this compound. The resulting radical intermediate can then be trapped by another species or undergo further transformation mediated by the ruthenium catalyst.

In other contexts, such as the coupling of vinylgermanes with olefins, the mechanism is proposed to involve the insertion of the vinylgermane into a Ru-H bond, followed by a β-Ge transfer to the metal and elimination of ethylene. This generates a Ru-Ge species that can then react with the olefin. A similar pathway involving insertion of this compound into a Ru-H or other Ru-element bond could initiate a difunctionalization cascade. Ruthenium catalysts are also known to promote oxidative homo- and cross-coupling of vinyl derivatives to produce 1,3-dienes.

Copper-Catalyzed Transformation Mechanisms

Copper catalysts are often used in conjunction with other metals, such as palladium, in the synthesis of vinyl acetate, where they can enhance selectivity and catalyst lifetime. researchgate.netorganic-chemistry.org In these bimetallic systems, copper's role is often to facilitate the reoxidation of the primary catalyst (e.g., Pd(0) to Pd(II)).

In copper-only catalyzed systems, reactions involving vinyl derivatives often proceed via mechanisms distinct from those of palladium. For example, in the copper-catalyzed synthesis of vinyl sulfides from vinyl halides, the reaction is believed to proceed through the formation of a copper-thiolate intermediate. This species then undergoes a coupling reaction with the vinyl halide.

For transformations involving this compound, a plausible copper-catalyzed mechanism could involve an initial coordination of the copper catalyst to the ester or the double bond. If a nucleophile is present, it could be activated by the copper center to attack the vinyl group. Alternatively, in radical-mediated processes, a Cu(I) species could be oxidized to Cu(II) while generating a vinyl radical, which then participates in further reactions. Copper-hydride catalyzed asymmetric conjugate reduction has also been demonstrated for α,β-unsaturated carbonyl compounds, suggesting that this compound could potentially undergo similar transformations. google.com

Investigation of Chemo-, Regio-, and Stereoselectivity

The selectivity of transition metal-catalyzed reactions involving this compound is a critical aspect that determines the utility of these transformations. The outcome of a reaction is governed by a delicate interplay of electronic and steric factors related to the substrate, catalyst, ligands, and reaction conditions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule like this compound, which contains a phenyl ring, a carbon-carbon double bond, and an acetate group, a catalyst can be chosen to selectively activate one site. For instance, rhodium catalysts with specific directing groups can favor C-H activation on the phenyl ring while leaving the vinyl acetate moiety to act as the coupling partner.

Regioselectivity concerns the preferential formation of one constitutional isomer over another. In the context of annulation reactions, the regioselectivity of the insertion of this compound into the metal-carbon bond is crucial. icheme.org The electronic nature of the substituents on both the aromatic ring and the vinyl group, as well as the steric bulk of the catalyst's ligands, can direct the insertion to occur at either the α- or β-position of the vinyl group. For example, in Rh(III)-catalyzed C-H activation/annulation, the regiochemical preferences of enol esters are discussed as being complementary to those of enol ethers. google.comicheme.org Similarly, in palladium-catalyzed Heck reactions, the choice of ligands and additives can significantly influence the regioselectivity of the arylation of the vinyl group.

Stereoselectivity involves the preferential formation of one stereoisomer over others. In cross-coupling reactions, the geometry of the double bond in this compound is often retained in the product. researchgate.net For instance, palladium-catalyzed coupling of allylic acetates with vinylstannanes proceeds with retention of the olefin geometry. researchgate.net In reactions that create new stereocenters, such as asymmetric annulations, the use of chiral ligands on the metal catalyst is essential for inducing enantioselectivity. The chiral environment created by the ligand dictates the facial selectivity of the substrate's approach to the catalytic center, leading to the preferential formation of one enantiomer.

Table 3: Factors Influencing Selectivity in Reactions of this compound

| Selectivity Type | Controlling Factors | Example |

| Chemoselectivity | Catalyst nature, directing groups, reaction conditions. | Rh-catalyzed C-H activation on the phenyl ring vs. reaction at the vinyl group. |

| Regioselectivity | Ligand sterics, substrate electronics, solvent. | α- vs. β-arylation in Heck reactions; insertion orientation in annulations. icheme.org |

| Stereoselectivity | Chiral ligands, substrate geometry, reaction mechanism. | Retention of double bond geometry in cross-coupling; enantioselective annulation. researchgate.net |

This table summarizes the key factors that determine the chemo-, regio-, and stereochemical outcome of transition metal-catalyzed reactions involving this compound.

Catalysis in 2 Phenylvinyl Acetate Chemistry

Homogeneous Transition Metal Catalysis

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, provides a powerful platform for the selective functionalization of 2-phenylvinyl acetate (B1210297). The use of soluble transition metal complexes allows for fine-tuning of reactivity and selectivity through ligand modification, leading to the development of highly specialized and efficient catalytic systems.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, and these methodologies have been successfully applied to substrates like 2-phenylvinyl acetate. organic-chemistry.orglibretexts.orgyoutube.com The Heck reaction, for instance, enables the coupling of aryl or vinyl halides with alkenes. organic-chemistry.orglibretexts.orgyoutube.com In the context of this compound, this reaction can be envisioned to extend the carbon framework, leading to more complex olefinic products. The catalytic cycle of the Heck reaction typically involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org

Another cornerstone of palladium catalysis is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate. nih.govnih.govmdpi.com While direct coupling with the vinyl acetate group can be challenging, related transformations on the aromatic ring of this compound are feasible, allowing for the synthesis of substituted stilbene (B7821643) derivatives. The efficiency of these reactions is often dependent on the choice of ligands, bases, and solvents. mdpi.comsciepub.com

Table 1: Representative Conditions for Palladium-Catalyzed Heck Reactions

| Entry | Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromophenol | Styrene (B11656) | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Et₃N | 57 | tcichemicals.com |

| 2 | Iodobenzene | n-Butyl acrylate | Pd/C | - | NaOAc | DMF | 95 | organic-chemistry.org |

| 3 | 4-Bromoacetophenone | Styrene | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | DMF | 98 | youtube.com |

Rhodium catalysts have emerged as powerful tools for oxidative annulation reactions, enabling the construction of cyclic structures through C-H activation and subsequent bond formation. rsc.orgrsc.orgresearchgate.net These reactions often proceed via the formation of a rhodacycle intermediate, followed by insertion of an unsaturated coupling partner and reductive elimination. While specific examples involving this compound as the primary substrate are not extensively documented, the principles of rhodium-catalyzed C-H activation and annulation are applicable. For instance, the aromatic ring of this compound could potentially undergo directed C-H functionalization and annulation with alkynes or alkenes to generate complex polycyclic systems. nih.gov The choice of oxidant and directing group is often crucial for achieving high efficiency and selectivity in these transformations. rsc.orgbohrium.com

Table 2: Examples of Rhodium-Catalyzed Oxidative Annulation Reactions

| Entry | Substrate 1 | Substrate 2 | Catalyst | Oxidant | Additive | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|---|---|

| 1 | N-Arylbenzamidine | Maleimide | [Cp*RhCl₂]₂ | AgSbF₆ | - | DCE | Fused Polycycle | 95 | rsc.org |

| 2 | 2-Phenylindole | Diphenylacetylene | [Cp*RhCl₂]₂ | Cu(OAc)₂ | - | o-xylene | Indolo[2,1-a]isoquinoline | 81 | bohrium.com |

| 3 | Benzoic Acid | Phenylacetylene (B144264) | [Cp*RhCl₂]₂ | Cu(OAc)₂ | NaOAc | DCE | Isocoumarin (B1212949) | 92 | researchgate.net |

Ruthenium catalysts have shown remarkable utility in the difunctionalization of alkenes, allowing for the simultaneous introduction of two new functional groups across a double bond. bohrium.comresearchgate.netnih.gov While direct difunctionalization of the vinyl group in this compound is a developing area, related ruthenium-catalyzed reactions on vinyl derivatives highlight the potential of this approach. rsc.org These transformations can proceed through various mechanisms, including those involving radical intermediates or metallacycle formation. For example, ruthenium-catalyzed oxidative coupling of vinyl derivatives can lead to the formation of 1,3-dienes. rsc.org Such strategies could potentially be applied to this compound for the synthesis of complex diene structures.

Table 3: Ruthenium-Catalyzed Difunctionalization of Alkenes

| Entry | Alkene | Reagent 1 | Reagent 2 | Catalyst | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|---|

| 1 | Vinyl Cyclopropane (B1198618) | Arylboronic Acid | - | [Ru(p-cymene)Cl₂]₂ | Toluene | Ring-opened product | 85 | nih.gov |

| 2 | Styrene | - | - | [Ru(p-cymene)I₂]₂ | Dioxane | Dimerized diene | 76 | rsc.org |

| 3 | 1-Octene | Phenylboronic Acid | - | [RuH₂(CO)(PPh₃)₃] | Toluene | Alkylated arene | 90 | bohrium.comresearchgate.net |

Beyond the extensive use of palladium, rhodium, and ruthenium, other transition metals have been employed in the catalysis of reactions involving vinyl acetate and related structures. Gold catalysts, for example, are known for their ability to activate alkynes and allenes, and recent studies have shown their utility in reactions of vinyldiazo compounds with alkenylsilanes to produce skipped dienes. nih.govnih.gov This reactivity highlights the potential for gold-catalyzed transformations of the vinyl group in this compound.

Copper catalysts have also proven effective in a variety of transformations. For instance, copper-catalyzed systems have been developed for the synthesis of vinyl sulfides from vinyl halides and thiols, offering a palladium-free alternative for C-S bond formation. nih.govorganic-chemistry.org Such a methodology could be adapted for the synthesis of phenylvinyl sulfides from a suitable 2-phenylvinyl precursor. The industrial synthesis of vinyl acetate itself often relies on a palladium-gold bimetallic catalyst, underscoring the importance of multi-metallic systems in this area of chemistry. aiche.org

Table 4: Examples of Other Metal-Based Catalytic Transformations

| Entry | Metal Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | [Cu(phen)(PPh₃)₂]NO₃ | (E)-β-Bromostyrene | Thiophenol | (E)-β-Styryl Phenyl Sulfide | 95 | nih.gov |

| 2 | JohnPhosAuCl/NaBArF₄ | Ethyl 2-diazo-4-phenylbut-3-enoate | Trimethyl(vinyl)silane | Skipped Diene | 85 | nih.gov |

| 3 | Pd-Au/SiO₂ | Ethylene (B1197577) | Acetic Acid | Vinyl Acetate | High | aiche.org |

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling, making it a cornerstone of industrial chemical processes. In the context of this compound, heterogeneous catalysts are particularly relevant for its synthesis via esterification of cinnamyl alcohol with acetic acid or acetic anhydride (B1165640). wikipedia.orgresearchgate.net Solid acid catalysts, such as ion-exchange resins, have been investigated for this purpose, providing an environmentally benign alternative to corrosive mineral acids. researchgate.net

The selective oxidation of cinnamyl alcohol to cinnamaldehyde, a key precursor for this compound, can also be achieved using heterogeneous catalysts. For example, silver-cobalt bimetallic nanoparticles supported on functionalized multi-walled carbon nanotubes have demonstrated high selectivity and conversion for this transformation using molecular oxygen as the oxidant. mdpi.com

Table 5: Heterogeneous Catalysts for Esterification and Oxidation Reactions

| Entry | Reaction | Substrates | Catalyst | Solvent | Temp (°C) | Conversion/Selectivity (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | Esterification | Cinnamyl Alcohol, Acetic Anhydride | p-Toluenesulfonic acid (homogeneous for comparison) | - | - | - | researchgate.net |

| 2 | Esterification | Isoamyl Alcohol, Acetic Acid | Purolite CT-175 (ion-exchange resin) | - | 60-90 | >90 | researchgate.net |

| 3 | Oxidation | Cinnamyl Alcohol | Ag-Co/S on FCNTs | Toluene | 100 | 90 (conversion), 99 (selectivity) | mdpi.com |

Biocatalysis for Enantioselective Transformations

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. rsc.orgresearchgate.net In the chemistry of this compound, enzymes, particularly lipases, have been extensively used for enantioselective transformations. nih.govnih.govmdpi.com The kinetic resolution of racemic this compound and related compounds can be achieved through lipase-catalyzed hydrolysis, where one enantiomer of the ester is selectively hydrolyzed to the corresponding alcohol, leaving the other enantiomer of the ester unreacted. nih.govnih.gov

Conversely, the enantioselective acylation of cinnamyl alcohol, the precursor to this compound, can be achieved using a lipase (B570770) and an acyl donor, such as vinyl acetate. researchgate.net This process selectively acylates one enantiomer of the alcohol, allowing for the separation of the enantioenriched ester and the unreacted alcohol. The choice of lipase, solvent, and acyl donor can significantly influence the efficiency and enantioselectivity of these transformations. researchgate.netresearchgate.net

Table 6: Lipase-Catalyzed Enantioselective Transformations

| Entry | Reaction | Substrate | Enzyme | Acyl Donor/Medium | Product(s) | Enantiomeric Excess (ee %) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | Hydrolysis | Racemic 1-phenylethyl acetate | Candida rugosa lipase | pH 6.0 buffer | (R)-1-phenylethanol | High | nih.gov |

| 2 | Acylation | Racemic Cinnamyl Alcohol | Bacillus amyloliquefaciens lipase (LipBA) | Vinyl Acetate | (R)-Cinnamyl Acetate | >99 | researchgate.net |

| 3 | Hydrolysis | Racemic 2,4-dichlorophenyl chlorohydrin acetate | Candida antarctica lipase B (Novozym® 435) | Phosphate buffer | (S)-β-halohydrin | >99 | researchgate.net |

| 4 | Acylation | Racemic 2-aryl-propanols | Porcine Pancreatic Lipase (PPL) | Vinyl Acetate | (R)-ester | up to 96 | mdpi.com |

Electrocatalysis in Controlled Chemical Transformations

Electrocatalysis offers a powerful and sustainable approach to chemical synthesis by using electrical potential to drive redox reactions, often providing high levels of control over reactivity and selectivity. In the context of this compound and related vinyl acetates, electrosynthesis has been explored for various transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Research has demonstrated the electrochemical oxyazidation of α-arylvinyl acetates to produce α-azidoketones, which are valuable synthetic intermediates. beilstein-journals.orgnih.gov This process typically involves the anodic oxidation of the enol acetate to form a radical cation. beilstein-journals.orgnih.gov This reactive intermediate is then intercepted by an azide (B81097) source, such as azidotrimethylsilane (B126382). Subsequent oxidation and hydrolysis yield the final α-azidoketone product. beilstein-journals.orgnih.gov The reaction can be performed in an undivided electrochemical cell, highlighting the operational simplicity of this method. beilstein-journals.org

The mechanism of this transformation is believed to proceed through the initial single-electron oxidation of the vinyl acetate at the anode. nih.gov Cyclic voltammetry studies on 1-phenylvinyl acetate show an oxidation peak corresponding to the vinyl acetate moiety, initiating the process. beilstein-journals.org The resulting radical cation is captured by the azide, leading to a benzyl (B1604629) radical, which is further oxidized to an oxocarbenium ion before reacting with water to form the product. nih.gov

Key parameters in these electrocatalytic transformations include the choice of electrode material and the applied cell potential. For instance, the oxyazidation of 1-phenylvinyl acetate has been successfully carried out using a carbon cloth anode and a platinum cathode at a constant cell potential. beilstein-journals.org The ability to precisely control the electrode potential is a significant advantage of electrosynthesis, as it can minimize over-oxidation and the formation of undesired byproducts. beilstein-journals.org

The table below summarizes representative findings in the electrocatalysis of arylvinyl acetates.

| Substrate | Reagent | Electrode System (Anode/Cathode) | Product | Yield |

|---|---|---|---|---|

| 1-Phenylvinyl acetate | Azidotrimethylsilane | Carbon Cloth / Platinum | α-Azidoacetophenone | 68% beilstein-journals.org |

| 1-(p-Tolyl)vinyl acetate | Azidotrimethylsilane | Carbon Cloth / Platinum | 2-Azido-1-(p-tolyl)ethan-1-one | 76% beilstein-journals.org |

| 1-(4-Methoxyphenyl)vinyl acetate | Azidotrimethylsilane | Carbon Cloth / Platinum | 2-Azido-1-(4-methoxyphenyl)ethan-1-one | 65% beilstein-journals.org |

Ligand Design and Optimization in Catalytic Cycles

Ligand design is a cornerstone of modern homogeneous catalysis, profoundly influencing the reactivity, selectivity, and stability of metal catalysts. In reactions involving this compound and other vinyl esters, particularly palladium-catalyzed cross-coupling reactions, the choice of ligand is critical for achieving desired outcomes. nih.govnih.gov Ligands modify the electronic and steric environment of the metal center, thereby controlling elementary steps in the catalytic cycle such as oxidative addition and reductive elimination. nih.gov

In the context of palladium-catalyzed reactions, various phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and nitrogen-based ligands have been investigated. For instance, in the diarylation of vinyl acetate with phenylboronic acid, the ligand structure has a crucial impact on both the chemoselectivity of the reaction and the degree of palladium leaching into the product. nih.gov A study comparing fifteen different palladium complexes found that specific ligands could dramatically reduce metal contamination in the final product from 26 ppm (with palladium(II) acetate alone) to as low as 0.1 ppm. nih.gov

The stereochemical outcome of cross-coupling reactions can also be dictated by the ligand. In Suzuki-Miyaura cross-coupling reactions of related vinyl triflates, the use of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) resulted in the retention of the double bond's configuration. beilstein-journals.org In contrast, employing a catalyst with a bidentate phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) led to the inversion of the double bond's configuration. beilstein-journals.org This demonstrates the power of ligand choice in directing reaction pathways toward specific stereoisomers.

The development of specialized ligands has enabled challenging transformations. Diphosphine ligands derived from bis[2-(diphenylphosphino)ethyl]amides have been successfully used for the linear-selective hydroesterification of vinyl arenes, producing valuable 3-arylpropanoate esters with high regioselectivity. rsc.org The design of these ligands is crucial for controlling the regiochemical outcome of the hydroesterification process.

The following table presents a comparison of different ligands and their effects on a model palladium-catalyzed diarylation of vinyl acetate. nih.gov

| Catalyst/Ligand Precursor | Product Yield a | Selectivity b | Palladium Leaching (ppm) c |

|---|---|---|---|

| Palladium(II) acetate (No Ligand) | 89% | 95% | 26 nih.gov |

| Pd-dmpzc d | 91% | 95% | 0.1 nih.gov |

| Pd- pyridine-2-carboxylate | 78% | 92% | 0.9 nih.gov |

| Pd- N-methylimidazole | 65% | 90% | 1.4 nih.gov |

a Yield of the main product, 1,2-diphenylethyl acetate. nih.gov

b Chemoselectivity for the desired diarylation product over by-products. nih.gov

c Determined by ICP-MS/MS. nih.gov

d A specific pyrazole-based carbene complex. nih.gov

Polymerization Studies and Polymeric Derivatives of 2 Phenylvinyl Acetate

Advanced Spectroscopic and Analytical Characterization of 2 Phenylvinyl Acetate and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR and ¹³C NMR Analysis

The ¹H and ¹³C NMR spectra of 2-Phenylvinyl acetate (B1210297) are predicted to show characteristic signals corresponding to its distinct chemical groups: the phenyl ring, the vinyl group, and the acetate methyl group.

¹H NMR Spectroscopy: The proton NMR spectrum would feature signals in the aromatic region for the phenyl protons, the vinylic region for the protons on the carbon-carbon double bond, and the aliphatic region for the methyl protons of the acetate group. The coupling patterns (multiplicity) and coupling constants (J values) between adjacent protons, particularly in the vinyl system, would be crucial for determining the stereochemistry (E/Z isomerism) of the double bond.

Expected NMR Data for 2-Phenylvinyl acetate

| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| Phenyl (Ar-H) | 7.2 - 7.5 | 125 - 135 |

| Vinylic (=CH-Ar) | 6.5 - 7.5 | 110 - 140 |

| Vinylic (=CH-O) | 4.5 - 5.0 | 90 - 110 |

| Acetate (-CH₃) | 2.1 - 2.3 | 20 - 22 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To resolve complex structural questions, advanced NMR techniques are employed.

2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY would establish connectivity between protons, for example, confirming the coupling between the two vinyl protons.

HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals for each CH, CH₂, and CH₃ group.

Solid-State NMR: For analyzing polymeric or solid-phase samples of this compound derivatives, solid-state NMR (ssNMR) would be the technique of choice. Techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of solid materials, offering insights into the conformation and packing of molecules in the solid state. researchgate.net Studies on related polymers like poly(vinyl acetate) have utilized ssNMR to investigate the mobility of different parts of the macromolecular chains. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules, providing a "fingerprint" based on the types of chemical bonds present.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. A strong, sharp absorption band is expected for the C=O (carbonyl) stretch of the ester group, typically appearing in the range of 1730-1760 cm⁻¹. Other significant peaks include C-O stretching vibrations for the ester linkage, C=C stretching for the vinyl and aromatic groups, and C-H stretching and bending modes.

Key FTIR Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (methyl) | 2850 - 3000 | Medium |

| Carbonyl C=O Stretch | 1730 - 1760 | Strong |

| Aromatic/Vinylic C=C Stretch | 1600 - 1680 | Medium-Variable |

| Ester C-O Stretch | 1100 - 1300 | Strong |

In analyses of the related poly(vinyl acetate), a strong band at 1733 cm⁻¹ is assigned to the C=O stretching vibration, while CH₂ asymmetric deformation is observed at 1433 cm⁻¹. inoe.ro

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, the C=C stretching of the phenyl ring and the vinyl group would produce strong Raman signals. The symmetric stretching of the C-H bonds would also be prominent. Studies on ethylene (B1197577) vinyl acetate (EVA) copolymers have used Raman spectroscopy to detect changes in the CH₃ and CH₂ vibrational regions to determine properties like the degree of cross-linking. nih.gov The aromatic ring vibrations typically give rise to characteristic and often intense bands in the Raman spectrum. researchgate.net

Key Raman Shifts for this compound

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch (methyl) | 2850 - 3000 | Strong |

| Carbonyl C=O Stretch | 1720 - 1750 | Weak-Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and structural information based on its fragmentation pattern.

For this compound (C₁₀H₁₀O₂), the molecular weight is approximately 162.19 g/mol . sielc.com The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 162.

The fragmentation of the molecular ion is predictable based on the stability of the resulting fragments. Common fragmentation pathways for esters include the loss of the alkoxy or acyl group. libretexts.org

Acylium Ion Formation: A very common fragmentation pathway is the cleavage of the C-O bond to form a stable acylium ion, [CH₃CO]⁺. This would result in a prominent base peak at m/z = 43. This fragmentation is observed in the mass spectrum of vinyl acetate. nih.gov

Loss of Ketene (B1206846): Another possible fragmentation is the loss of a neutral ketene molecule (CH₂=C=O) via a McLafferty rearrangement if structurally feasible, or through other rearrangement processes.

Phenylvinyl Cation: Cleavage could also lead to the formation of a [C₆H₅CH=CH]⁺ fragment, with the positive charge stabilized by the aromatic ring.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 162 | [C₁₀H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 120 | [C₈H₈O]⁺ | Loss of ketene (CH₂CO) |

| 103 | [C₈H₇]⁺ | Loss of the acetate group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

High-resolution mass spectrometry (HRMS) could be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with minimal fragmentation. acdlabs.com This allows for the accurate determination of the molecular weight of the parent molecule.

For this compound (C₁₀H₁₀O₂), with a molecular weight of approximately 162.19 g/mol , the positive-ion ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 163.19. Depending on the solvent and the presence of salts, adduct ions may also be observed. For instance, the formation of a sodium adduct, [M+Na]⁺, would result in a peak at m/z 185.17, while a potassium adduct, [M+K]⁺, would appear at m/z 201.15.

While ESI is a soft ionization method, fragmentation can be induced by increasing the cone voltage in the ion source or by performing tandem mass spectrometry (MS/MS) experiments. In an MS/MS experiment, the parent ion of interest (e.g., m/z 163.19) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, a predictable fragmentation pathway would involve the neutral loss of acetic acid (CH₃COOH, 60.05 g/mol ) or the loss of a ketene (C₂H₂O, 42.04 g/mol ). These pathways are common for acetate esters and would help to confirm the identity of the compound. nih.gov

Table 1: Predicted ESI-MS Ions for this compound

| Ion Species | Formula | Approximate m/z |

| Protonated Molecule | [C₁₀H₁₀O₂ + H]⁺ | 163.19 |

| Sodium Adduct | [C₁₀H₁₀O₂ + Na]⁺ | 185.17 |

| Potassium Adduct | [C₁₀H₁₀O₂ + K]⁺ | 201.15 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm) or better. This precision allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between compounds that may have the same nominal mass but different exact masses. nih.gov

For this compound, the theoretical monoisotopic mass of the neutral molecule (C₁₀H₁₀O₂) is 162.06808 Da. chemspider.com HRMS analysis, often coupled with ESI, would measure the exact mass of the protonated molecule, [M+H]⁺. The theoretical exact mass for this ion is 163.07535 Da. An experimental measurement of the m/z value that closely matches this theoretical value would provide strong evidence for the elemental formula C₁₀H₁₁O₂⁺, thereby confirming the identity of this compound and distinguishing it from any potential isomers or isobaric contaminants.

The high resolving power of HRMS is also critical for the analysis of complex mixtures, as it can separate ions with very similar m/z values that would overlap in a low-resolution mass spectrometer. This capability is invaluable for studying reaction intermediates in the synthesis or degradation of this compound, allowing for the confident identification of each component in the mixture.

Table 2: Theoretical Exact Masses for HRMS Analysis of this compound

| Ion Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) |

| Neutral Molecule | C₁₀H₁₀O₂ | 162.06808 |

| Protonated Molecule | [C₁₀H₁₁O₂]⁺ | 163.07535 |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is primarily determined by its chromophores: the phenyl group and the carbon-carbon double bond (vinyl group).

The phenyl group contains a conjugated π-system that typically exhibits a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured absorption band (the B-band) in the region of 240-270 nm. The vinyl group, being in conjugation with the phenyl ring (styrenyl system), will influence the position and intensity of these absorptions. This extended conjugation is expected to cause a bathochromic (red) shift of the primary absorption bands to longer wavelengths compared to benzene (B151609) itself.

The position of the absorption maximum (λmax) can be influenced by the solvent polarity. biointerfaceresearch.com In moving from a nonpolar to a polar solvent, a shift in the λmax may be observed, which can provide information about the nature of the electronic transition (e.g., π → π). For this compound, the primary π → π transitions are expected to result in significant absorption in the 240-280 nm range. The ester group itself is a weak chromophore and its direct contribution to the spectrum in this region is minimal, though it can have an auxochromic effect.

Table 3: Expected UV-Vis Absorption Regions for this compound

| Chromophore System | Electronic Transition | Expected λmax Region (nm) |

| Phenyl Group | π → π* (B-band) | 240 - 270 |

| Phenylvinyl System | π → π* | 240 - 280 |

Electron Photoemission Spectroscopy

Electron Photoemission Spectroscopy (PES), also known as Photoelectron Spectroscopy, is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. libretexts.org When ultraviolet light is used (UPS), the technique is sensitive to the valence electrons, providing direct experimental measurement of ionization energies corresponding to the removal of electrons from specific molecular orbitals.

The PES spectrum of this compound would display a series of bands, each corresponding to ionization from a different molecular orbital. The lowest ionization energy corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO). For this compound, the HOMO is expected to be a π-orbital with significant contribution from the phenylvinyl moiety.

Based on studies of structurally similar compounds, such as vinyl bromide which has a first ionization energy of 9.82 eV, and various acetate esters, the first adiabatic ionization energy for this compound can be anticipated to be in the range of 8.5-10.0 eV. nih.gov The spectrum would also show bands at higher ionization energies corresponding to the removal of electrons from other π-orbitals of the phenyl ring and σ-orbitals of the acetate group. The analysis of the vibrational fine structure on these bands can provide additional information about the bonding character of the molecular orbitals.

Table 4: Estimated First Ionization Energy for this compound

| Compound | Technique | Estimated First Ionization Energy (eV) |

| This compound | PES (UPS) | 8.5 - 10.0 |

Chromatographic Techniques for Separation and Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound. Given its chemical structure, a reversed-phase HPLC (RP-HPLC) method is highly effective. sielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture.

A specific method for the analysis of this compound utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The separation is achieved using an isocratic mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. The phosphoric acid helps to ensure sharp peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase. For applications requiring compatibility with mass spectrometry (LC-MS), the phosphoric acid can be replaced with a volatile acid such as formic acid. sielc.com

The retention time of this compound is governed by its partitioning between the nonpolar stationary phase and the polar mobile phase. Adjusting the ratio of acetonitrile to water in the mobile phase is the primary way to control the retention time; increasing the percentage of the organic solvent (acetonitrile) will decrease the retention time. libretexts.org This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.

Table 5: Example HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 (C18) |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Mode | Reversed-Phase |

| Detection | UV (e.g., at 254 nm) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used for the rapid separation and qualitative analysis of chemical substances. libretexts.orgsigmaaldrich.com It is particularly valuable for monitoring the progress of chemical reactions, identifying compounds present in a mixture, and determining the purity of a substance. wisc.edu The principle of TLC relies on the differential partitioning of components between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, coated on a flat carrier) and a mobile phase (a solvent or solvent mixture). wisc.edu

In the context of this compound, TLC on a silica gel plate serves as an effective method to assess its purity. Silica gel is a polar stationary phase. wisc.edu The separation is based on the polarity of the compounds: non-polar compounds move further up the plate, resulting in a higher Retention Factor (Rf), while polar compounds interact more strongly with the silica gel and have lower Rf values. libretexts.org

The selection of an appropriate mobile phase (eluent) is critical for achieving good separation. A common starting eluent for compounds of intermediate polarity like this compound is a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a moderately polar solvent, like ethyl acetate. reddit.com The polarity of the eluent can be fine-tuned by adjusting the ratio of these solvents to achieve an optimal Rf value, which is ideally between 0.3 and 0.7. ualberta.ca For instance, if the Rf value is too low (the spot remains near the baseline), the polarity of the mobile phase should be increased by adding more ethyl acetate. Conversely, if the Rf is too high (the spot is near the solvent front), the eluent's polarity should be decreased by increasing the proportion of hexane. ualberta.ca

Visualization of the spots on the TLC plate can be accomplished under UV light, as the phenyl group in this compound allows it to absorb UV radiation.

Table 1: Expected TLC Behavior of this compound on Silica Gel

| Compound | Expected Polarity | Expected Rf in Hexane/Ethyl Acetate (4:1) |

|---|---|---|

| Non-polar impurity (e.g., Styrene) | Low | High (>0.6) |

| This compound | Medium | Medium (approx. 0.4-0.6) |

Note: The Rf values are illustrative and depend on the exact experimental conditions.

Crystallographic Analysis

X-ray Diffraction Studies

For a compound to be analyzed by single-crystal X-ray diffraction, it must be possible to grow a high-quality, single crystal. nih.gov Many organic compounds that are liquids or low-melting solids at room temperature, such as this compound, are not routinely characterized by this method unless they can be crystallized at low temperatures. There is no publicly available single-crystal X-ray diffraction data for this compound, likely due to its physical state.

However, if this compound were a crystalline solid, or if a solid derivative were synthesized, X-ray diffraction would be an invaluable tool. The analysis would yield a detailed structural model, confirming the connectivity of the atoms and providing insights into the molecule's conformation, such as the planarity of the phenylvinyl group and the orientation of the acetate moiety.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. These methods are crucial for determining the thermal stability, decomposition profile, and phase transitions of a compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition pattern of materials.

While specific TGA data for the this compound monomer is not widely published, its thermal degradation can be inferred from studies on related polymers like poly(vinyl acetate) (PVAc) and poly(ethylene-co-vinyl acetate) (EVA). researchgate.netcore.ac.uk The thermal degradation of these polymers prominently features a deacetylation step between 300 and 400 °C, where acetic acid is eliminated, leaving behind a polyene backbone. core.ac.uk

For the monomer this compound, a TGA thermogram would be expected to show:

A mass loss at lower temperatures corresponding to its boiling point and evaporation.

At higher temperatures, a second mass loss event corresponding to thermal decomposition. This decomposition would likely involve the elimination of acetic acid, analogous to the degradation of PVAc.

Table 2: Predicted Thermal Events for this compound in TGA

| Temperature Range | Event | Expected Mass Loss |

|---|---|---|

| ~100-220 °C | Evaporation/Boiling | Up to 100% (if not decomposed) |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. researchgate.net

Electrochemical Characterization Methods

Electrochemical methods, such as cyclic voltammetry, are used to investigate the redox properties of a compound. These techniques can determine the oxidation and reduction potentials of a molecule, providing insight into its electronic structure and reactivity.

Studies on the electrochemical behavior of α-arylvinyl acetates have shown that these compounds are electrochemically active. beilstein-journals.orgnih.gov Specifically, the cyclic voltammetry of 1-phenylvinyl acetate, a constitutional isomer of this compound, has been investigated. beilstein-journals.org In these experiments, the compound is subjected to a sweeping potential, and the resulting current is measured.

The study revealed that 1-phenylvinyl acetate exhibits two oxidation peaks. The first peak, with a half-peak potential (Ep/2) of 1.51 V (versus a Ferrocene/Ferrocenium Fc+/0 reference), was attributed to the oxidation of the vinyl acetate moiety. beilstein-journals.org This oxidation generates a radical cation intermediate, which is a key step in electrochemical reactions like oxyazidation. nih.gov It is expected that this compound would exhibit similar electrochemical behavior, undergoing oxidation at the electron-rich vinyl group at a comparable potential.

Table 3: Cyclic Voltammetry Data for Phenylvinyl Acetate Isomer

| Compound | Technique | Key Finding | Potential (vs Fc+/0) | Reference |

|---|

Note: This data is for the constitutional isomer 1-phenylvinyl acetate and serves as a close approximation for the expected behavior of this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Phenylvinyl acetate |

| Styrene (B11656) |

| Phenylacetic acid |

| Hexane |

| Heptane |

| Ethyl acetate |

| Poly(vinyl acetate) |

| Poly(ethylene-co-vinyl acetate) |

| Acetic acid |

| 2-Phenylethyl acetate |

| Ferrocene |

Cyclic Voltammetry Studies

Cyclic voltammetry provides critical insights into the redox behavior of electroactive species, offering data on oxidation and reduction potentials and the stability of reaction intermediates. While direct and specific cyclic voltammetry studies on this compound are not extensively detailed in the reviewed literature, significant research has been conducted on its isomer, 1-phenylvinyl acetate. The electrochemical behavior of 1-phenylvinyl acetate serves as a valuable proxy for understanding the redox characteristics of phenylvinyl acetates in general.

Detailed research into the electrochemical oxyazidation of α-arylvinyl acetates has revealed key aspects of their anodic oxidation. nih.govd-nb.info In these studies, cyclic voltammetry was employed to probe the oxidation mechanism of 1-phenylvinyl acetate. The findings indicate that 1-phenylvinyl acetate undergoes a two-step oxidation process. nih.govd-nb.info The initial and most prominent oxidation event is attributed to the vinyl acetate moiety. nih.govd-nb.info

A key finding from these studies is the half-peak potential (Ep/2) for the first oxidation peak of 1-phenylvinyl acetate, which has been measured at 1.51 V versus the ferrocene/ferrocenium (Fc/Fc+) redox couple . nih.govd-nb.info This potential represents the energy required to initiate the oxidation of the molecule. The proposed mechanism following this initial oxidation involves the formation of a radical cation intermediate. nih.govd-nb.info This highly reactive intermediate is then susceptible to interception by other reagents in the electrochemical cell, leading to further reactions. nih.govd-nb.info

The table below summarizes the key electrochemical data obtained from the cyclic voltammetry studies of 1-phenylvinyl acetate.

Table 1: Cyclic Voltammetry Data for 1-Phenylvinyl Acetate

| Compound | First Half-Peak Potential (Ep/2 vs Fc/Fc+) | Observed Process |

| 1-Phenylvinyl Acetate | 1.51 V | Oxidation of the vinyl acetate moiety |

This data is instrumental in designing electrosynthetic routes involving phenylvinyl acetates, as it allows for the precise control of the electrode potential to selectively initiate the desired oxidation and subsequent chemical transformations.

Computational and Theoretical Investigations of 2 Phenylvinyl Acetate

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its physical and chemical properties. Computational methods allow for the detailed mapping of electron distribution and energy levels.

Density Functional Theory (DFT) Studies